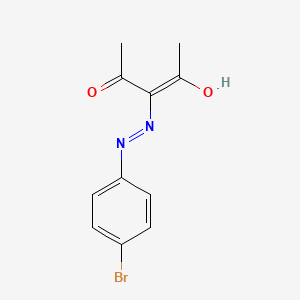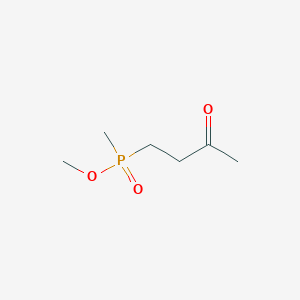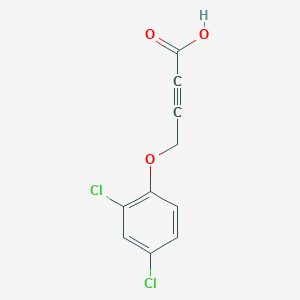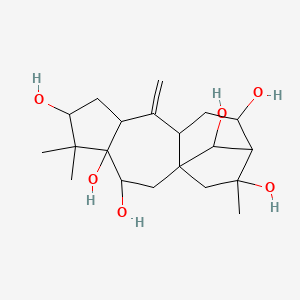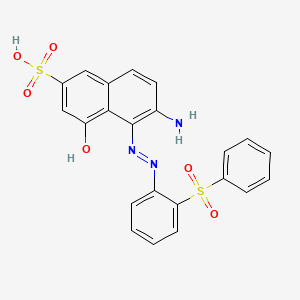
2-Propenylphosphoramidic acid cyclohexyl-2,2-dichloroethenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenylphosphoramidic acid cyclohexyl-2,2-dichloroethenyl ester is a chemical compound with the molecular formula C11-H18-Cl2-N-O3-P and a molecular weight of 314.17 . This compound is known for its unique structure, which includes a phosphoramidic acid moiety and a cyclohexyl-2,2-dichloroethenyl ester group.
Métodos De Preparación
The synthesis of 2-Propenylphosphoramidic acid cyclohexyl-2,2-dichloroethenyl ester involves several steps. The synthetic routes typically include the reaction of phosphoramidic acid derivatives with cyclohexyl-2,2-dichloroethenyl esters under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
2-Propenylphosphoramidic acid cyclohexyl-2,2-dichloroethenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Propenylphosphoramidic acid cyclohexyl-2,2-dichloroethenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Propenylphosphoramidic acid cyclohexyl-2,2-dichloroethenyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.
Comparación Con Compuestos Similares
Similar compounds to 2-Propenylphosphoramidic acid cyclohexyl-2,2-dichloroethenyl ester include other phosphoramidic acid derivatives and cyclohexyl esters These compounds share structural similarities but may differ in their chemical reactivity and applications
Propiedades
Número CAS |
25646-24-6 |
|---|---|
Fórmula molecular |
C11H18Cl2NO3P |
Peso molecular |
314.14 g/mol |
Nombre IUPAC |
N-[cyclohexyloxy(2,2-dichloroethenoxy)phosphoryl]prop-2-en-1-amine |
InChI |
InChI=1S/C11H18Cl2NO3P/c1-2-8-14-18(15,16-9-11(12)13)17-10-6-4-3-5-7-10/h2,9-10H,1,3-8H2,(H,14,15) |
Clave InChI |
CGWWNNSVTHJLHD-UHFFFAOYSA-N |
SMILES canónico |
C=CCNP(=O)(OC=C(Cl)Cl)OC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


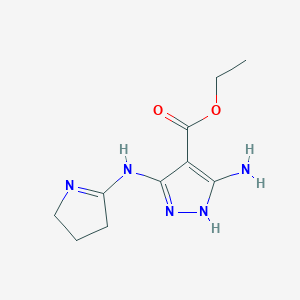
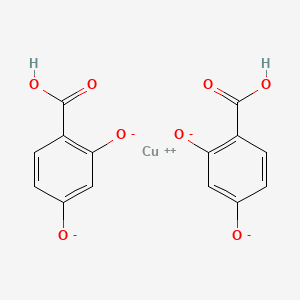
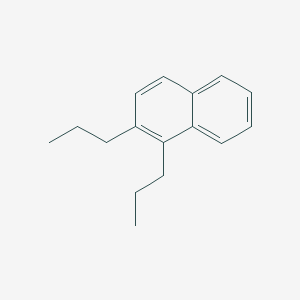
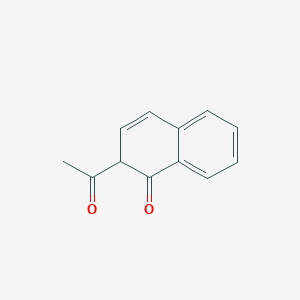
![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14693375.png)
